3-(4-Oxo-4,10-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-oxo-4,10-dihydro[1,2,4]triazino[4,3-a][1,3]benzimidazol-3-yl)propanoic acid is a complex heterocyclic compound that features a triazino-benzimidazole core structure
Preparation Methods
The synthesis of 3-(4-oxo-4,10-dihydro[1,2,4]triazino[4,3-a][1,3]benzimidazol-3-yl)propanoic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with benzimidazole carboxylic acids under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial production methods for this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
3-(4-oxo-4,10-dihydro[1,2,4]triazino[4,3-a][1,3]benzimidazol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo-derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced triazino-benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced into the molecule.
Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
3-(4-oxo-4,10-dihydro[1,2,4]triazino[4,3-a][1,3]benzimidazol-3-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties
Mechanism of Action
The mechanism of action of 3-(4-oxo-4,10-dihydro[1,2,4]triazino[4,3-a][1,3]benzimidazol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
3-(4-oxo-4,10-dihydro[1,2,4]triazino[4,3-a][1,3]benzimidazol-3-yl)propanoic acid can be compared with other similar compounds, such as:
Triazine derivatives: These compounds share the triazine core structure and exhibit similar chemical reactivity and biological activities.
Benzimidazole derivatives: Compounds with the benzimidazole core structure also show comparable properties, including antimicrobial and anticancer activities.
Triazino-benzimidazole derivatives: These compounds, which combine both triazine and benzimidazole moieties, exhibit unique properties due to the synergistic effects of the two core structures.
The uniqueness of 3-(4-oxo-4,10-dihydro[1,2,4]triazino[4,3-a][1,3]benzimidazol-3-yl)propanoic acid lies in its specific structural features and the resulting chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C12H10N4O3 |
---|---|
Molecular Weight |
258.23 g/mol |
IUPAC Name |
3-(4-oxo-1H-[1,2,4]triazino[4,3-a]benzimidazol-3-yl)propanoic acid |
InChI |
InChI=1S/C12H10N4O3/c17-10(18)6-5-8-11(19)16-9-4-2-1-3-7(9)13-12(16)15-14-8/h1-4H,5-6H2,(H,13,15)(H,17,18) |
InChI Key |
DCKJIIIAIYMTJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=NN3)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.